molecular formula C16H19BrN2O4 B1452832 Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate CAS No. 1219391-50-0

Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate

Cat. No.: B1452832
CAS No.: 1219391-50-0
M. Wt: 383.24 g/mol
InChI Key: BXDCLQYTQKBVSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate typically involves the reaction of phenethyl acetate with 2-bromoacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the acetate group reacts with the bromoacetyl chloride to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s bromine atom is particularly reactive, allowing it to participate in nucleophilic substitution reactions with amino acids in proteins .

Properties

IUPAC Name

2-phenylethyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O4/c17-11-14(20)19-8-7-18-16(22)13(19)10-15(21)23-9-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDCLQYTQKBVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)OCCC2=CC=CC=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate
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